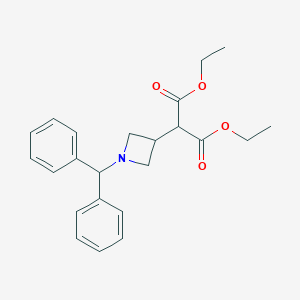
2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester
Descripción general
Descripción
2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester is a chemical compound with the molecular formula C23H27NO4 It is a derivative of diethyl malonate, where the hydrogen atoms on the methylene group are replaced by a benzhydryl and an azetidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-benzhydryl-3-azetidinyl)malonate typically involves the reaction of diethyl malonate with 1-benzhydryl-3-azetidinyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of diethyl (1-benzhydryl-3-azetidinyl)malonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl (1-benzhydryl-3-azetidinyl)malonate involves its interaction with specific molecular targets and pathways. The benzhydryl and azetidinyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Benzhydryl derivatives: Compounds with a benzhydryl group, used in various chemical and pharmaceutical applications.
Uniqueness
2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester is unique due to the presence of both benzhydryl and azetidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
181941-94-6 |
|---|---|
Fórmula molecular |
C23H27NO4 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
diethyl 2-(1-benzhydrylazetidin-3-yl)propanedioate |
InChI |
InChI=1S/C23H27NO4/c1-3-27-22(25)20(23(26)28-4-2)19-15-24(16-19)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-21H,3-4,15-16H2,1-2H3 |
Clave InChI |
CEVCRAJVGQECAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Sinónimos |
2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













